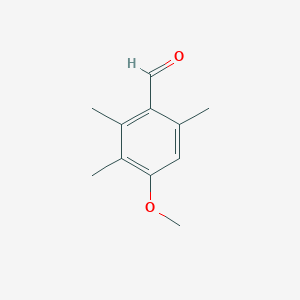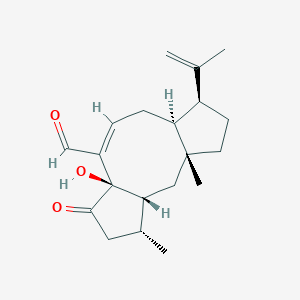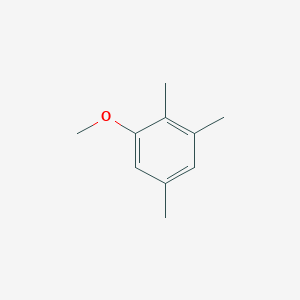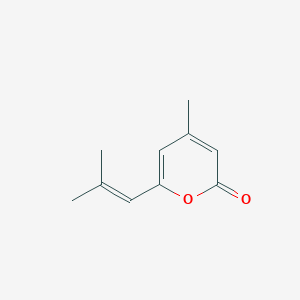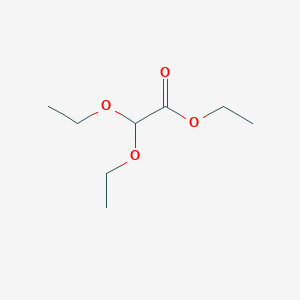
16-Hydroxy-19-methyl-10-oxostrychnidin-19-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16-Hydroxy-19-methyl-10-oxostrychnidin-19-ium is a chemical compound that belongs to the strychnine family. It is a potent alkaloid that has been widely used in scientific research due to its unique properties. This compound has gained attention in recent years due to its potential applications in various fields of research.
Mécanisme D'action
The mechanism of action of 16-Hydroxy-19-methyl-10-oxostrychnidin-19-ium is complex and not fully understood. However, it is known to act as an antagonist of the glycine receptor. This receptor is involved in the transmission of inhibitory signals in the central nervous system. By inhibiting this receptor, 16-Hydroxy-19-methyl-10-oxostrychnidin-19-ium can increase the excitability of neurons.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 16-Hydroxy-19-methyl-10-oxostrychnidin-19-ium are diverse and depend on the concentration and duration of exposure. This compound has been shown to cause convulsions, respiratory failure, and even death in high concentrations. However, at lower concentrations, it has been shown to have neuroprotective effects and to improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 16-Hydroxy-19-methyl-10-oxostrychnidin-19-ium is its potent properties that make it useful in scientific research. However, its toxicity limits its use in some experiments, and caution must be taken when handling this compound. Additionally, the complexity of its synthesis makes it expensive and time-consuming to produce.
Orientations Futures
There are many future directions for research involving 16-Hydroxy-19-methyl-10-oxostrychnidin-19-ium. One potential application is in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has shown promise in improving cognitive function and protecting neurons from damage. Additionally, further research could be done to explore its potential in the treatment of cancer and cardiovascular diseases. Finally, research could be done to develop safer and more efficient methods of synthesis to reduce the cost and time required to produce this compound.
Conclusion:
In conclusion, 16-Hydroxy-19-methyl-10-oxostrychnidin-19-ium is a potent alkaloid that has many potential applications in scientific research. Its unique properties make it useful in the development of new drugs and in the study of various diseases. However, caution must be taken when handling this compound due to its toxicity. Further research is needed to explore its potential in the treatment of neurological disorders, cancer, and cardiovascular diseases.
Méthodes De Synthèse
The synthesis of 16-Hydroxy-19-methyl-10-oxostrychnidin-19-ium is a complex process that requires expertise in organic chemistry. The most common method of synthesis involves the reaction of strychnine with potassium permanganate in the presence of sulfuric acid. This process results in the formation of 16-Hydroxy-19-methyl-10-oxostrychnidin-19-ium.
Applications De Recherche Scientifique
16-Hydroxy-19-methyl-10-oxostrychnidin-19-ium has been extensively used in scientific research due to its potent properties. It has been used in the development of new drugs and in the study of various diseases. This compound has shown potential in the treatment of cancer, neurological disorders, and cardiovascular diseases.
Propriétés
Numéro CAS |
19774-65-3 |
|---|---|
Nom du produit |
16-Hydroxy-19-methyl-10-oxostrychnidin-19-ium |
Formule moléculaire |
C22H25N2O3+ |
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
5a-hydroxy-6-methyl-2,4a,5,7,8,13a,15,15a,15b,16-decahydro4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium-14-one |
InChI |
InChI=1S/C22H25N2O3/c1-24-8-7-21-15-4-2-3-5-16(15)23-18(25)10-17-19(20(21)23)14(11-22(21,24)26)13(12-24)6-9-27-17/h2-6,14,17,19-20,26H,7-12H2,1H3/q+1 |
Clé InChI |
GKYGVZJKGMXQJI-WERHXHFJSA-N |
SMILES |
C[N+]12CCC34C1(CC5C6C3N(C(=O)CC6OCC=C5C2)C7=CC=CC=C47)O |
SMILES canonique |
C[N+]12CCC34C1(CC5C6C3N(C(=O)CC6OCC=C5C2)C7=CC=CC=C47)O |
Autres numéros CAS |
31097-73-1 |
Synonymes |
16-Hydroxy-19-methyl-10-oxostrychnidin-19-ium |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



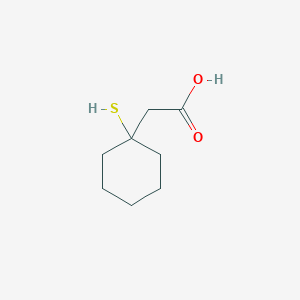
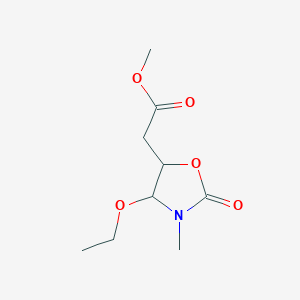
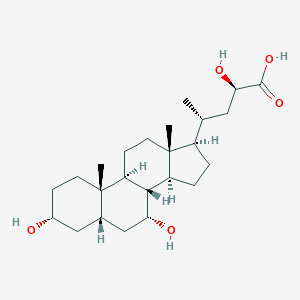

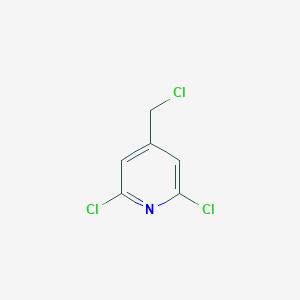

![6-Amino-2-(2-deoxy-beta-D-ribofuranosyl)-2,5-dihydro-4H-pyrazolo-[3,4-D]pyrimidin-4-one](/img/structure/B20195.png)
